
Diisopropyl 2,2-dihydroxymalonate
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Overview
Description
Diisopropyl 2,2-dihydroxymalonate is an organic compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . . This compound is commonly used in organic synthesis due to its unique chemical properties and reactivity.
Preparation Methods
Diisopropyl 2,2-dihydroxymalonate can be synthesized through various methods. One common synthetic route involves the reaction of diisopropyl malonate with an oxidizing agent to introduce the hydroxyl groups at the 2,2-positions . The reaction conditions typically include the use of a catalyst such as iodine under photoirradiation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diisopropyl 2,2-dihydroxymalonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diisopropyl 2,2-dioxomalonate.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming diisopropyl malonate.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Diisopropyl 2,2-dihydroxymalonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to act as an acylating agent allows for the modification of biological molecules, which is essential in the development of new therapeutic agents.
Key Points:
- Enzyme Inhibition: Derivatives of this compound have been investigated for potential enzyme inhibition properties, which can be leveraged in drug discovery.
- Synthesis Efficiency: The compound enhances the efficiency of drug formulation processes by providing high yields in enantioselective reactions.
Polymer Chemistry
In polymer chemistry, this compound is utilized for producing specialty polymers. It contributes to improved thermal stability and mechanical properties compared to traditional monomers.
Applications:
- Thermal Stability: Polymers synthesized with this compound exhibit enhanced thermal properties.
- Mechanical Strength: The compound's incorporation into polymer matrices results in materials with superior strength and durability.
Agricultural Chemicals
This compound plays a role in developing agrochemicals, particularly effective herbicides and pesticides that are less harmful to the environment.
Benefits:
- Environmental Safety: Formulations incorporating this compound aim to reduce toxicity while maintaining efficacy against pests.
- Enhanced Efficacy: The compound's unique properties allow for the development of more targeted chemical agents.
Cosmetic Formulations
This compound is valued in cosmetic formulations due to its moisturizing properties. It enhances skin hydration and texture.
Usage:
- Skin Care Products: Incorporated into creams and lotions to improve moisture retention and skin feel.
- Texture Improvement: Contributes to the overall sensory experience of cosmetic products.
Food Industry
In the food industry, this compound is explored as a food additive that can enhance flavor profiles and act as a preservative.
Applications:
- Flavor Enhancement: Used to improve taste without compromising safety.
- Shelf Life Extension: Functions as a preservative, ensuring longer shelf life for various food products.
Case Studies
- Pharmaceutical Applications:
- Polymer Development:
- Agricultural Efficacy:
Mechanism of Action
The mechanism of action of diisopropyl 2,2-dihydroxymalonate involves its reactivity as an electrophilic reagent. The steric hindrance in the ester moiety allows the preparation of corresponding iminomalonates in high yield . These iminomalonates act as singly N-electrophilic reagents towards strong carbon nucleophiles such as alkyl- and arylmetals, facilitating the formation of unsymmetrical secondary amines .
Comparison with Similar Compounds
Diisopropyl 2,2-dihydroxymalonate can be compared with similar compounds such as:
Diethyl 2,2-dihydroxymalonate: Similar structure but with ethyl groups instead of isopropyl groups.
Dimethyl 2,2-dihydroxymalonate: Similar structure but with methyl groups instead of isopropyl groups.
Diisopropyl 2-oxomalonate: Lacks the hydroxyl groups at the 2,2-positions.
The uniqueness of this compound lies in its steric hindrance and reactivity, making it a valuable reagent in organic synthesis .
Biological Activity
Diisopropyl 2,2-dihydroxymalonate (DIDHM) is a compound of increasing interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of DIDHM, summarizing key research findings, applications, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H16O6 and a molecular weight of 208.22 g/mol. Its structure features two hydroxyl groups and a malonate core, which contribute to its reactivity and biological properties.
Biological Activities
1. Antioxidant Activity:
Research indicates that DIDHM exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which may protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.
2. Enzyme Inhibition:
DIDHM has been studied for its ability to inhibit certain enzymes. For example, it acts as an inhibitor of UDP-glucose dehydrogenase (UGDH), an enzyme involved in glycosaminoglycan biosynthesis. Inhibition of UGDH can affect cellular processes such as proliferation and migration, making DIDHM a potential candidate for therapeutic interventions in conditions like cancer .
3. Antimicrobial Properties:
Preliminary studies suggest that DIDHM may possess antimicrobial activity against various bacterial strains. Its efficacy against pathogens could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
The biological activities of DIDHM are largely attributed to its structural characteristics that allow it to interact with biological macromolecules. The presence of hydroxyl groups enhances its solubility in aqueous environments and facilitates hydrogen bonding with target proteins or nucleic acids.
Research Findings
A summary of key research findings related to the biological activity of DIDHM is presented in the table below:
Case Studies
Case Study 1: Antioxidant Efficacy
In a study examining the antioxidant capacity of various compounds, DIDHM was found to significantly reduce lipid peroxidation in human cell lines exposed to oxidative stress. This suggests its potential utility in formulations aimed at reducing oxidative damage in skin care products.
Case Study 2: Cancer Cell Proliferation
A recent investigation into the effects of DIDHM on colorectal cancer cells indicated that treatment with DIDHM led to decreased cell viability and migration. The mechanism was linked to the inhibition of UGDH, resulting in reduced levels of glycosaminoglycans essential for cell signaling and growth.
Properties
Molecular Formula |
C9H16O6 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
dipropan-2-yl 2,2-dihydroxypropanedioate |
InChI |
InChI=1S/C9H16O6/c1-5(2)14-7(10)9(12,13)8(11)15-6(3)4/h5-6,12-13H,1-4H3 |
InChI Key |
UMHBWDKYMLVAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)(O)O |
Origin of Product |
United States |
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